molecular formula C13H15F3N2O B12439036 N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide

N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B12439036
M. Wt: 272.27 g/mol
InChI Key: UNKFWUMUXGNJEM-UHFFFAOYSA-N
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Description

N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring with a carboxamide group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with piperidine-4-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could include the use of automated flow reactors to ensure consistent reaction conditions and high yields. The use of alternative coupling agents and solvents that are more environmentally friendly and cost-effective may also be explored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various trifluoromethyl-substituted derivatives.

Scientific Research Applications

N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The compound may modulate the activity of these targets by acting as an inhibitor or activator, thereby influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Trifluoromethyl)phenyl]piperazine-4-carboxamide
  • N-[3-(Trifluoromethyl)phenyl]pyrrolidine-4-carboxamide
  • N-[3-(Trifluoromethyl)phenyl]morpholine-4-carboxamide

Uniqueness

N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide is unique due to its specific structural features, such as the piperidine ring and the trifluoromethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to interact with specific molecular targets with high affinity and selectivity sets it apart from similar compounds.

Properties

Molecular Formula

C13H15F3N2O

Molecular Weight

272.27 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)10-2-1-3-11(8-10)18-12(19)9-4-6-17-7-5-9/h1-3,8-9,17H,4-7H2,(H,18,19)

InChI Key

UNKFWUMUXGNJEM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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